EPAC 5376753

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

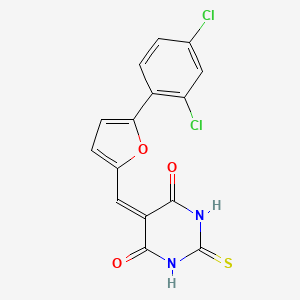

5-[[5-(2,4-dichlorophenyl)furan-2-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8Cl2N2O3S/c16-7-1-3-9(11(17)5-7)12-4-2-8(22-12)6-10-13(20)18-15(23)19-14(10)21/h1-6H,(H2,18,19,20,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQAOFKJHOUFHKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C2=CC=C(O2)C=C3C(=O)NC(=S)NC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8Cl2N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Allosteric Mechanism of EPAC Inhibitor 5376753: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism of action of the selective and allosteric Epac (Exchange protein directly activated by cAMP) inhibitor, EPAC 5376753. The document details its molecular target, signaling pathway, and potency, supported by quantitative data and comprehensive experimental protocols.

Executive Summary

This compound is a 2-Thiobarbituric acid derivative that functions as a selective, allosteric inhibitor of Epac1.[1][2] It prevents the cAMP-induced conformational change necessary for Epac1 activation by binding to the hinge region of the cyclic nucleotide-binding domain (CNBD).[3] With a half-maximal inhibitory concentration (IC50) of 4 µM in Swiss 3T3 cells, this compound demonstrates potent and selective inhibition of Epac-mediated signaling pathways, such as fibroblast migration, without affecting the activity of Protein Kinase A (PKA) or adenylyl cyclases.[1][2][4][5] This makes it a valuable tool for dissecting the physiological and pathological roles of Epac1.

Mechanism of Action

This compound exerts its inhibitory effect through an allosteric mechanism. Computational modeling and experimental validation have identified its binding site as the hinge region of the CNBD of Epac1.[3] In its inactive state, the regulatory domain of Epac sterically hinders the catalytic domain. The binding of the second messenger cyclic adenosine monophosphate (cAMP) to the CNBD induces a significant conformational change, relieving this autoinhibition and allowing the catalytic domain to interact with and activate its downstream target, the small GTPase Rap1.

This compound, by binding to the hinge of the CNBD, stabilizes the inactive conformation of Epac1.[3] This prevents the necessary conformational shift even in the presence of cAMP, thus locking the enzyme in its "off" state and inhibiting the subsequent activation of Rap1 and its downstream signaling cascades.[3]

Signaling Pathway

The canonical Epac1 signaling pathway and the inhibitory point of this compound are depicted below.

Caption: Epac1 signaling pathway and the allosteric inhibition by this compound.

Quantitative Data

The following tables summarize the key quantitative data for this compound.

| Parameter | Value | Cell Line | Reference |

| IC50 (Epac1 Inhibition) | 4 µM | Swiss 3T3 | [6][1][4][5] |

| Table 1: Potency of this compound. |

| Concentration | Effect on Cell Viability | Duration | Reference |

| < 50 µM | No significant effect | 48 hours | [6] |

| > 50 µM | Significant inhibition | 48 hours | [6] |

| Table 2: Cytotoxicity of this compound. |

Experimental Protocols

Detailed methodologies for the key experiments used to characterize the mechanism of action of this compound are provided below.

Rap1 Activation Assay (Pull-Down Method)

This assay measures the level of active, GTP-bound Rap1, a direct downstream target of Epac.

Principle: A GST-fusion protein containing the Rap-binding domain (RBD) of RalGDS, which specifically binds to the GTP-bound form of Rap1, is used to pull down active Rap1 from cell lysates. The amount of pulled-down Rap1 is then quantified by Western blotting.

Protocol:

-

Cell Lysis:

-

Culture Swiss 3T3 cells to 80-90% confluency.

-

Treat cells with desired concentrations of this compound followed by an Epac agonist (e.g., 8-pCPT-2'-O-Me-cAMP or forskolin).

-

Wash cells twice with ice-cold PBS.

-

Lyse cells in 1 mL of lysis buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, 10 mM MgCl2, and protease inhibitors).

-

Clarify lysates by centrifugation at 14,000 x g for 10 minutes at 4°C.

-

-

Pull-Down of Active Rap1:

-

Incubate 500 µg of cleared cell lysate with 20 µg of GST-RalGDS-RBD immobilized on glutathione-Sepharose beads.

-

Incubate for 1 hour at 4°C with gentle rotation.

-

-

Washing:

-

Pellet the beads by centrifugation at 500 x g for 3 minutes.

-

Wash the beads three times with 1 mL of wash buffer (lysis buffer without protease inhibitors).

-

-

Elution and Detection:

-

Resuspend the beads in 40 µL of 2x SDS-PAGE sample buffer.

-

Boil the samples for 5 minutes.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with a primary antibody against Rap1, followed by an HRP-conjugated secondary antibody.

-

Visualize the bands using an enhanced chemiluminescence (ECL) detection system.

-

Caption: Experimental workflow for the Rap1 activation pull-down assay.

PKA Activity Assay (VASP Phosphorylation)

This assay is used to determine the selectivity of this compound by measuring its effect on PKA, another key cAMP effector.

Principle: PKA phosphorylates vasodilator-stimulated phosphoprotein (VASP) at Ser157. The level of phosphorylated VASP (pVASP) serves as a readout for PKA activity.

Protocol:

-

Cell Treatment and Lysis:

-

Treat HEK293 cells with this compound and a PKA activator (e.g., forskolin).

-

Lyse cells as described in the Rap1 activation assay protocol.

-

-

Western Blotting:

-

Separate 20 µg of total protein from each sample by SDS-PAGE.

-

Transfer proteins to a PVDF membrane.

-

Probe the membrane with a primary antibody specific for pVASP (Ser157).

-

Probe a parallel blot with an antibody for total VASP as a loading control.

-

Use an appropriate HRP-conjugated secondary antibody and ECL for detection.

-

Adenylyl Cyclase Activity Assay

This assay confirms that this compound does not directly inhibit the production of cAMP.

Principle: The conversion of ATP to cAMP by adenylyl cyclase is measured, often using a competitive enzyme immunoassay (EIA) or by detecting the formation of radiolabeled cAMP from [α-³²P]ATP.

Protocol (EIA-based):

-

Membrane Preparation:

-

Prepare cell membranes from a suitable cell line.

-

-

Enzymatic Reaction:

-

Incubate the cell membranes with ATP, MgCl2, and the test compound (this compound) in an appropriate buffer.

-

Include a known adenylyl cyclase activator (e.g., forskolin) to stimulate the reaction.

-

-

cAMP Quantification:

-

Stop the reaction.

-

Measure the amount of cAMP produced using a commercially available cAMP EIA kit according to the manufacturer's instructions.

-

Caption: Logical diagram illustrating the determination of this compound selectivity.

Conclusion

This compound is a well-characterized, selective, and allosteric inhibitor of Epac1. Its mechanism of action, involving the stabilization of the inactive conformation of the enzyme, provides a targeted means to probe the function of the Epac1-Rap1 signaling axis. The data and protocols presented in this guide offer a comprehensive resource for researchers utilizing this compound to investigate the roles of Epac1 in health and disease.

References

- 1. A Robust and Sensitive Spectrophotometric Assay for the Enzymatic Activity of Bacterial Adenylate Cyclase Toxins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Allosteric Inhibition of Epac: COMPUTATIONAL MODELING AND EXPERIMENTAL VALIDATION TO IDENTIFY ALLOSTERIC SITES AND INHIBITORS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. cellbiolabs.com [cellbiolabs.com]

- 6. merckmillipore.com [merckmillipore.com]

Introduction to Epac: A Key Mediator of cAMP Signaling

References

- 1. cAMP Inhibits Cell Migration by Interfering with Rac-induced Lamellipodium Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Mechanism of Human Dermal Fibroblast Migration Driven by Type I Collagen and Platelet-derived Growth Factor-BB - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Allosteric Inhibition of Epac: COMPUTATIONAL MODELING AND EXPERIMENTAL VALIDATION TO IDENTIFY ALLOSTERIC SITES AND INHIBITORS - PMC [pmc.ncbi.nlm.nih.gov]

The Role of EPAC Inhibitor 5376753 in cAMP Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclic adenosine monophosphate (cAMP) is a ubiquitous second messenger that plays a pivotal role in regulating a vast array of cellular processes, including cell growth, differentiation, metabolism, and gene expression.[1][2][3][4] For decades, the effects of cAMP were thought to be mediated almost exclusively by Protein Kinase A (PKA).[1][5] However, the discovery of Exchange Proteins Directly Activated by cAMP (EPACs) has unveiled a parallel, PKA-independent signaling axis, adding a new layer of complexity and specificity to cAMP-mediated events.[5][6][7] EPAC proteins, also known as cAMP-regulated guanine nucleotide exchange factors (cAMP-GEFs), function as crucial sensors for intracellular cAMP, transducing signals to downstream effectors, primarily the small GTPases Rap1 and Rap2.[5][6][7]

There are two major isoforms of EPAC, EPAC1 and EPAC2, encoded by the RAPGEF3 and RAPGEF4 genes, respectively.[8][9] While EPAC1 is ubiquitously expressed, the expression of EPAC2 is more restricted, with high levels found in endocrine tissues and the brain.[8] These isoforms share a conserved catalytic region but differ in their regulatory domains, which contributes to their distinct subcellular localization and functional roles.[6][9][10][11] The differential expression and function of EPAC isoforms make them attractive therapeutic targets for a variety of diseases, including cardiovascular disorders, metabolic diseases, and cancer.[6][12][13][14][15]

This technical guide focuses on the role of a specific EPAC inhibitor, designated as EPAC 5376753, in the context of cAMP signaling. This compound is a selective and allosteric inhibitor of EPAC1, offering a valuable tool for dissecting the specific functions of this isoform and exploring its therapeutic potential.[16][17][18][19][20]

The cAMP-EPAC Signaling Pathway

The canonical cAMP signaling pathway begins with the activation of G protein-coupled receptors (GPCRs) by extracellular stimuli. This leads to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cAMP.[1][2][21] The subsequent rise in intracellular cAMP concentration can then activate two main downstream effectors: PKA and EPAC.[1][4]

While PKA is a kinase that phosphorylates a multitude of protein substrates, EPAC proteins act as guanine nucleotide exchange factors (GEFs) for Rap GTPases.[5][6] Upon binding cAMP, EPAC undergoes a conformational change that relieves autoinhibition and exposes its catalytic GEF domain.[22] This allows EPAC to interact with the inactive, GDP-bound form of Rap1 or Rap2, facilitating the exchange of GDP for GTP.[6][22] The now active, GTP-bound Rap proteins can then engage with a variety of downstream effectors to regulate diverse cellular processes such as cell adhesion, junction formation, secretion, and gene expression.[4][5][7]

Figure 1. The cAMP-EPAC signaling pathway and the inhibitory action of this compound.

This compound: A Selective EPAC1 Inhibitor

This compound is a derivative of 2-Thiobarbituric acid and has been identified as a selective and allosteric inhibitor of EPAC.[16] Notably, it exhibits selectivity for EPAC1.[16][17][20] This selectivity is crucial for dissecting the distinct roles of EPAC1 and EPAC2 in cellular physiology and pathology. Unlike competitive inhibitors that bind to the cAMP-binding site, allosteric inhibitors like this compound bind to a different site on the protein, inducing a conformational change that prevents its activation.[16][17]

Quantitative Data on EPAC Modulators

The development of specific pharmacological tools has been instrumental in elucidating the functions of EPAC. Below is a summary of key quantitative data for this compound and other commonly used EPAC modulators.

| Compound | Target(s) | Action | IC50 / EC50 | Cell Line / System | Reference(s) |

| This compound | EPAC1 | Inhibitor | IC50: 4 µM | Swiss 3T3 cells | [16][17] |

| ESI-09 | EPAC1 and EPAC2 | Inhibitor | IC50: 3.2 µM (EPAC1), 1.4 µM (EPAC2) | In vitro | [23][24][25] |

| ESI-05 | EPAC2 | Inhibitor | - | Pancreatic β-cells | [12] |

| 8-pCPT-2'-O-Me-cAMP (007) | EPAC1 and EPAC2 | Activator | EC50: 2.2 µM (EPAC1) | In vitro | [26][27] |

| 8-pCPT-2'-O-Me-cAMP-AM (007-AM) | EPAC1 and EPAC2 | Activator (cell-permeable) | - | HUVECs, Jurkat-Epac1 cells, INS-1 cells | [28][29] |

| Sp-8-BnT-cAMPS (S-220) | EPAC2 | Activator | - | Human pancreatic cells | [30] |

Experimental Protocols for Studying EPAC Signaling

The investigation of EPAC's role in cAMP signaling and the characterization of inhibitors like this compound rely on a variety of experimental techniques. Below are detailed methodologies for key experiments.

Rap1 Activation Assay

This assay is fundamental for assessing the guanine nucleotide exchange factor (GEF) activity of EPAC.

Principle: Active, GTP-bound Rap1 can be specifically pulled down from cell lysates using a protein domain that binds only to the active conformation of Rap1 (e.g., the RalGDS-RBD). The amount of pulled-down Rap1 is then quantified by Western blotting.

Detailed Protocol:

-

Cell Culture and Treatment: Plate cells (e.g., Swiss 3T3) and grow to 70-80% confluency. Serum-starve the cells for 4-6 hours.

-

Inhibitor Pre-treatment: Pre-incubate the cells with this compound at various concentrations for 30-60 minutes.

-

Stimulation: Stimulate the cells with an EPAC activator (e.g., 8-pCPT-2'-O-Me-cAMP) for 5-15 minutes.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a buffer containing a non-ionic detergent (e.g., 1% NP-40), protease inhibitors, and phosphatase inhibitors.

-

Clarification: Centrifuge the lysates at 14,000 x g for 10 minutes at 4°C to remove cellular debris.

-

Pull-down: Incubate a portion of the supernatant with GST-RalGDS-RBD beads (or similar affinity reagent) for 1 hour at 4°C with gentle rotation.

-

Washing: Wash the beads three times with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.

-

Western Blotting: Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody specific for Rap1.

-

Detection: Use a secondary antibody conjugated to horseradish peroxidase (HRP) and a chemiluminescent substrate for detection.

-

Quantification: Densitometrically quantify the bands corresponding to active Rap1 and normalize to the total Rap1 in the input lysates.

Figure 2. Workflow for the Rap1 Activation Assay.

Förster Resonance Energy Transfer (FRET)-Based EPAC Biosensor Assay

This live-cell imaging technique allows for the real-time monitoring of EPAC activation.

Principle: FRET-based EPAC biosensors consist of EPAC flanked by a donor fluorophore (e.g., CFP) and an acceptor fluorophore (e.g., YFP). In the inactive state, the fluorophores are in close proximity, resulting in a high FRET signal. Upon cAMP binding, EPAC undergoes a conformational change that separates the fluorophores, leading to a decrease in FRET.

Detailed Protocol:

-

Cell Transfection: Transfect cells with a plasmid encoding an EPAC-based FRET biosensor (e.g., pEPAC-CFP/YFP).

-

Cell Plating: Plate the transfected cells on glass-bottom dishes suitable for microscopy.

-

Imaging Setup: Mount the dish on an inverted fluorescence microscope equipped with a heated stage, an environmental chamber to maintain 37°C and 5% CO2, and filter sets for CFP and YFP.

-

Baseline Measurement: Acquire baseline images of CFP and YFP fluorescence before any treatment.

-

Inhibitor Treatment: Add this compound to the imaging medium and incubate for the desired time.

-

Stimulation: Add an EPAC activator (e.g., forskolin to increase intracellular cAMP) and acquire images at regular intervals.

-

Image Analysis: Calculate the FRET ratio (e.g., YFP/CFP) for each time point. A decrease in the FRET ratio indicates EPAC activation.

-

Data Analysis: Plot the change in FRET ratio over time to visualize the kinetics of EPAC activation and the inhibitory effect of this compound.

Cell Migration Assay

EPAC signaling is known to be involved in cell migration. This assay can be used to assess the functional consequences of EPAC1 inhibition by this compound.

Principle: The wound healing or "scratch" assay is a straightforward method to measure cell migration in vitro. A "wound" is created in a confluent cell monolayer, and the rate at which the cells migrate to close the wound is monitored over time.

Detailed Protocol:

-

Cell Seeding: Seed cells in a multi-well plate and grow them to full confluency.

-

Wound Creation: Create a scratch in the cell monolayer using a sterile pipette tip.

-

Washing: Gently wash the cells with PBS to remove detached cells.

-

Treatment: Add fresh medium containing this compound at various concentrations. Include a vehicle control and a positive control (e.g., a known migration inhibitor).

-

Imaging: Acquire images of the wound at time 0 and at regular intervals (e.g., every 6-12 hours) using a phase-contrast microscope.

-

Data Analysis: Measure the area of the wound at each time point using image analysis software. Calculate the percentage of wound closure over time. A decrease in the rate of wound closure in the presence of this compound indicates an inhibitory effect on cell migration.

The Role of EPAC in Disease and as a Therapeutic Target

The diverse cellular functions regulated by EPAC signaling implicate its involvement in a wide range of diseases.

-

Cardiovascular Diseases: EPAC is involved in regulating cardiac function, including calcium handling and excitation-contraction coupling.[6][31] Dysregulation of EPAC signaling has been linked to cardiac hypertrophy and arrhythmias.[6][10] Both EPAC1 and EPAC2 have been suggested as potential therapeutic targets in heart failure.[12]

-

Metabolic Disorders: EPAC2 plays a crucial role in promoting insulin secretion from pancreatic β-cells, making EPAC2-selective agonists a potential therapeutic strategy for type 2 diabetes.[12][14][32]

-

Cancer: EPAC signaling has been shown to regulate cancer cell migration, invasion, and proliferation.[23][33] The EPAC inhibitor ESI-09 has been shown to decrease the migration and invasion of pancreatic cancer cells.[33]

-

Inflammatory Diseases: EPAC1 is implicated in vascular inflammation, and EPAC1-selective agonists may be beneficial in treating conditions like atherosclerosis.[12]

-

Vascular Diseases: EPAC proteins play important roles in vascular physiology and pathology, and pharmacological modulation of EPAC is being explored for the treatment of various vascular diseases.[13][15]

The development of isoform-selective EPAC modulators, such as the EPAC1 inhibitor this compound, is a critical step towards realizing the therapeutic potential of targeting this signaling pathway. These tools will not only advance our fundamental understanding of cAMP signaling but also pave the way for novel therapeutic interventions for a multitude of diseases.

Figure 3. Involvement of EPAC isoforms in various diseases and potential therapeutic approaches.

Conclusion

The discovery of EPAC has fundamentally changed our understanding of cAMP signaling, revealing a complex and nuanced network of intracellular communication. The development of specific pharmacological tools to dissect the roles of EPAC isoforms is paramount for both basic research and drug discovery. This compound, as a selective EPAC1 inhibitor, represents a valuable asset in this endeavor. By enabling the specific interrogation of EPAC1-mediated pathways, this compound will facilitate a deeper understanding of its physiological and pathophysiological roles and may ultimately contribute to the development of novel therapies for a range of human diseases.

References

- 1. The Cyclic AMP Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. news-medical.net [news-medical.net]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. cAMP signaling pathway - Signal transduction - Immunoway [immunoway.com]

- 5. Epac and PKA: a tale of two intracellular cAMP receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ahajournals.org [ahajournals.org]

- 7. EPAC proteins transduce diverse cellular actions of cAMP - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Role of EPAC in cAMP-Mediated Actions in Adrenocortical Cells [frontiersin.org]

- 9. Origin and Isoform Specific Functions of Exchange Proteins Directly Activated by cAMP: A Phylogenetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Novel Epac fluorescent ligand reveals distinct Epac1 vs. Epac2 distribution and function in cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

- 12. The future of EPAC-targeted therapies: agonism versus antagonism - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Epac: A Promising Therapeutic Target for Vascular Diseases: A Review [frontiersin.org]

- 14. scholars.northwestern.edu [scholars.northwestern.edu]

- 15. Epac: A Promising Therapeutic Target for Vascular Diseases: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. medchemexpress.com [medchemexpress.com]

- 17. This compound - MedChem Express [bioscience.co.uk]

- 18. medchemexpress.com [medchemexpress.com]

- 19. This compound | Epac抑制剂 | MCE [medchemexpress.cn]

- 20. mybiosource.com [mybiosource.com]

- 21. cAMP-dependent pathway - Wikipedia [en.wikipedia.org]

- 22. What are EPAC inhibitors and how do they work? [synapse.patsnap.com]

- 23. medchemexpress.com [medchemexpress.com]

- 24. caymanchem.com [caymanchem.com]

- 25. MilliporeSigma Calbiochem EPAC Inhibitor, ESI-09 10mg | Buy Online | MilliporeSigma™ | Fisher Scientific [fishersci.com]

- 26. medchemexpress.com [medchemexpress.com]

- 27. caymanchem.com [caymanchem.com]

- 28. 8-pCPT-2-O-Me-cAMP-AM | EPAC | Tocris Bioscience [tocris.com]

- 29. 8-pCPT-2-O-Me-cAMP-AM - Focus Biomolecules [mayflowerbio.com]

- 30. mdpi.com [mdpi.com]

- 31. researchgate.net [researchgate.net]

- 32. The future of EPAC-targeted therapies: agonism versus antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. ESI 09 | EPAC | Tocris Bioscience [tocris.com]

EPAC 5376753: A Deep Dive into its Selectivity for Epac Over PKA

For Immediate Release

This technical guide provides an in-depth analysis of the selectivity profile of the small molecule inhibitor, EPAC 5376753, for the Exchange protein directly activated by cAMP (Epac) versus Protein Kinase A (PKA). This document is intended for researchers, scientists, and drug development professionals engaged in cAMP signaling pathway research.

Executive Summary

This compound is a selective, allosteric inhibitor of Epac1 and Epac2.[1][2] It has been identified through computational modeling and validated experimentally to target a conserved hinge region within the cyclic nucleotide-binding domain of Epac.[1][2] A key characteristic of this compound is its high selectivity for Epac over the structurally related cAMP effector, PKA. This document summarizes the quantitative data supporting this selectivity, details the experimental protocols used for its determination, and provides visual representations of the relevant signaling pathways and experimental workflows.

Data Presentation: Quantitative Selectivity of this compound

The selectivity of this compound was determined by assessing its inhibitory effect on Epac1-mediated Rap1 activation and its lack of effect on PKA-mediated phosphorylation of Vasodilator-Stimulated Phosphoprotein (VASP).

| Target Protein | Assay | Compound Concentration | Result | Reference |

| Epac1 | Rap1 Activation in Swiss 3T3 cells | 4 µM | IC50 | [1] |

| PKA | VASP Phosphorylation (Ser157) in Swiss 3T3 cells | 10 µM | No significant inhibition | [1] |

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the experimental context and the mechanism of action, the following diagrams illustrate the cAMP signaling cascade and the workflows of the key selectivity assays.

Caption: The cAMP signaling pathway illustrating the distinct roles of Epac and PKA.

Caption: Workflow for determining Epac activity via Rap1 pulldown assay.

Caption: Workflow for determining PKA activity via VASP phosphorylation assay.

Experimental Protocols

The following are the detailed methodologies for the key experiments cited in this guide, based on the procedures described in Brown et al., 2014.[1]

Epac Activity Assessment: Rap1 Pulldown Assay

This assay measures the activation of Rap1, a downstream effector of Epac, to determine Epac activity.

1. Cell Culture and Treatment:

-

Swiss 3T3 cells were cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS).

-

Cells were seeded and grown to 80-90% confluency.

-

Prior to the experiment, cells were serum-starved for 18 hours.

-

Cells were pre-treated with either vehicle (DMSO) or varying concentrations of this compound for 30 minutes.

-

Epac was activated by stimulating the cells with 10 µM forskolin and 100 µM IBMX for 10 minutes.

2. Cell Lysis:

-

Cells were washed with ice-cold phosphate-buffered saline (PBS).

-

Cells were lysed in a buffer containing 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1% Triton X-100, 0.5% sodium deoxycholate, 0.1% SDS, 10 mM MgCl₂, and protease inhibitors.

3. Rap1 Pulldown:

-

Cell lysates were clarified by centrifugation.

-

The supernatant was incubated with a GST-fusion protein of the RalGDS-Rap-binding domain (RBD) coupled to glutathione-Sepharose beads for 1 hour at 4°C.

4. Washing:

-

The beads were washed three times with lysis buffer to remove non-specifically bound proteins.

5. Elution and Detection:

-

Bound proteins were eluted by boiling in SDS-PAGE sample buffer.

-

Eluted samples were resolved by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane was probed with a primary antibody specific for Rap1, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The amount of active, GTP-bound Rap1 was visualized by chemiluminescence.

PKA Activity Assessment: VASP Phosphorylation Assay

This assay measures the phosphorylation of VASP at Ser157, a known PKA substrate, to determine PKA activity.

1. Cell Culture and Treatment:

-

Swiss 3T3 cells were cultured and treated as described in the Rap1 Pulldown Assay protocol.

-

Cells were stimulated with 10 µM forskolin and 100 µM IBMX in the presence or absence of 10 µM this compound.

2. Cell Lysis:

-

Cells were washed with ice-cold PBS and lysed in the same buffer as described for the Rap1 assay.

3. Protein Quantification and Sample Preparation:

-

Protein concentration in the lysates was determined using a BCA protein assay.

-

Equal amounts of protein for each condition were mixed with SDS-PAGE sample buffer and boiled.

4. Western Blotting:

-

Samples were resolved by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane was blocked and then incubated with a primary antibody specific for phosphorylated VASP (Ser157).

-

A separate blot was probed with an antibody for total VASP to serve as a loading control.

-

Membranes were then incubated with an HRP-conjugated secondary antibody.

-

The levels of phosphorylated and total VASP were detected by chemiluminescence.

Conclusion

The data and experimental protocols presented in this technical guide demonstrate that this compound is a highly selective inhibitor of Epac. At concentrations that effectively inhibit Epac1 activity, this compound does not significantly affect PKA-mediated phosphorylation. This selectivity makes this compound a valuable tool for dissecting the specific roles of the Epac signaling pathway in various cellular processes, independent of PKA activation. This high degree of selectivity is a critical attribute for its use as a chemical probe in research and as a potential starting point for the development of therapeutic agents targeting Epac-mediated pathologies.

References

- 1. Allosteric inhibition of Epac: computational modeling and experimental validation to identify allosteric sites and inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Allosteric Inhibition of Epac: COMPUTATIONAL MODELING AND EXPERIMENTAL VALIDATION TO IDENTIFY ALLOSTERIC SITES AND INHIBITORS - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of EPAC 5376753: An Allosteric Inhibitor of Exchange Protein Directly Activated by cAMP (EPAC)

A Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide details the discovery and development of EPAC 5376753, a selective, allosteric inhibitor of the Exchange Protein Directly Activated by cAMP 1 (Epac1). Epac proteins are key mediators of cyclic AMP (cAMP) signaling, acting as guanine nucleotide exchange factors for the small GTPases Rap1 and Rap2. Their involvement in a multitude of cellular processes, including cell adhesion, proliferation, and inflammation, has positioned them as attractive therapeutic targets for a range of diseases. This document provides an in-depth overview of the computational modeling and experimental validation that led to the identification of this compound. It includes a summary of its inhibitory activity, selectivity against Protein Kinase A (PKA), and its effects on cell migration. Detailed experimental protocols for the key assays used in its characterization are provided, along with visualizations of the relevant signaling pathways and experimental workflows.

Introduction to EPAC Signaling

Cyclic AMP (cAMP) is a ubiquitous second messenger that governs a vast array of physiological processes. For decades, the primary effector of cAMP was considered to be Protein Kinase A (PKA). However, the discovery of Exchange Proteins Directly Activated by cAMP (EPACs) unveiled a PKA-independent branch of cAMP signaling.[1][2] There are two isoforms, EPAC1 and EPAC2, which act as guanine nucleotide exchange factors (GEFs) for the small GTPases Rap1 and Rap2.[3] Upon binding cAMP, EPAC undergoes a conformational change that activates its GEF domain, facilitating the exchange of GDP for GTP on Rap proteins, thereby activating them.[4] Activated Rap GTPases, in turn, regulate numerous downstream effectors involved in processes such as cell-cell adhesion, integrin activation, and secretion.[1][2]

The distinct signaling pathways mediated by PKA and EPAC allow for a more nuanced and integrated cellular response to cAMP.[2] Given the role of EPAC in various pathophysiological conditions, including cardiovascular diseases, cancer, and inflammatory disorders, the development of specific modulators of EPAC activity is of significant therapeutic interest.[4][5]

Discovery of this compound

This compound was identified through a computational molecular modeling approach aimed at discovering allosteric inhibitors of Epac1.[6] This strategy focused on identifying "druggable" regions of the protein outside of the highly conserved cAMP-binding site, with the goal of achieving greater selectivity over other cAMP-binding proteins like PKA.[6]

The computational screening predicted that the hinge region of the cyclic nucleotide-binding domain of Epac1 could serve as a potential allosteric binding site.[6] A virtual screen of a chemical library against this site identified a thiobarbituric acid derivative, designated as compound 5376753, as a potential inhibitor.[6]

In Vitro and Cellular Characterization of this compound

Subsequent experimental validation confirmed the inhibitory activity and selectivity of this compound.

Inhibitory Activity and Mechanism

The inhibitory properties of this compound were assessed using a Bioluminescence Resonance Energy Transfer (BRET)-based assay (CAMYEL). This assay measures the conformational changes in Epac upon cAMP binding. This compound was found to be an allosteric inhibitor of Epac1, with an IC50 of 4 µM in Swiss 3T3 cells.[6][7][8] Being an allosteric inhibitor, it does not compete with cAMP for binding but rather prevents the conformational change necessary for Epac activation.[6]

Selectivity Profile

A crucial aspect of any EPAC inhibitor is its selectivity over PKA. The activity of PKA was assessed by measuring the phosphorylation of its substrate, Vasodilator-Stimulated Phosphoprotein (VASP). This compound did not inhibit PKA-mediated VASP phosphorylation, nor did it affect cAMP accumulation induced by adenylyl cyclase activation, demonstrating its high selectivity for Epac.[6]

Cellular Effects

The functional consequences of Epac inhibition by this compound were investigated in cell-based assays.

-

Rap1 Activation: this compound was shown to inhibit the activation of Rap1, a direct downstream target of Epac, in HEK293 cells.[6]

-

Cell Migration: Epac is known to play a role in cell migration. In a Transwell migration assay using rat cardiac fibroblasts, this compound (at 10 µM) effectively blocked cell migration induced by the Epac activator 8-pCPT-2'-O-Me-cAMP.[6] Importantly, it did not inhibit migration stimulated by Platelet-Derived Growth Factor (PDGF), which signals through a different pathway, indicating that the effect of this compound is specific to Epac-mediated migration.[6]

-

Cell Viability: At concentrations that effectively inhibit Epac, this compound did not significantly impact cell viability, suggesting a favorable therapeutic window.[6][7] Significant inhibition of cell viability was observed only at concentrations above 50 µM.[7]

Quantitative Data Summary

The following tables summarize the key quantitative data from the characterization of this compound.

| Parameter | Value | Cell Line | Assay | Reference |

| IC50 (Epac1 Inhibition) | 4 µM | Swiss 3T3 | CAMYEL BRET Assay | [6][7][8] |

| Effect on PKA Activity | No inhibition | Swiss 3T3 | VASP Phosphorylation | [6] |

| Effect on Adenylyl Cyclase | No inhibition | Swiss 3T3 | cAMP Accumulation Assay | [6] |

Table 1: In Vitro Activity and Selectivity of this compound

| Assay | Treatment | Concentration of 5376753 | Effect | Cell Line | Reference |

| Rap1 Activation | Epac Activator | 10 µM | Inhibition | HEK293 | [6] |

| Cell Migration | Epac Activator | 10 µM | Inhibition | Rat Cardiac Fibroblasts | [6] |

| Cell Migration | PDGF | 10 µM | No Inhibition | Rat Cardiac Fibroblasts | [6] |

| Cell Viability | - | < 50 µM | No significant decrease | Swiss 3T3 | [6][7] |

| Cell Viability | - | > 50 µM | Significant inhibition | Swiss 3T3 | [7] |

Table 2: Cellular Activity of this compound

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Synthesis of this compound

The chemical name for this compound is 5-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione. While the specific synthesis protocol for this compound is not publicly detailed, a general method for the synthesis of similar 5-substituted-2-thioxodihydropyrimidine-4,6-diones involves the Knoevenagel condensation of 2-thiobarbituric acid with an appropriate aldehyde.

General Protocol:

-

Preparation of the Aldehyde: The requisite aldehyde, 5-(2,4-dichlorophenyl)furan-2-carbaldehyde, would first be synthesized.

-

Condensation Reaction: Equimolar amounts of 5-(2,4-dichlorophenyl)furan-2-carbaldehyde and 2-thiobarbituric acid are dissolved in a suitable solvent, such as ethanol or acetic acid.

-

Catalyst: A catalytic amount of a base, such as piperidine or pyridine, is added to the reaction mixture.

-

Reaction Conditions: The mixture is heated under reflux for several hours.

-

Purification: The reaction mixture is cooled, and the resulting precipitate is collected by filtration, washed with a cold solvent, and purified by recrystallization or column chromatography to yield the final product.

CAMYEL BRET Assay for EPAC Activity

This assay utilizes a genetically encoded biosensor, CAMYEL (cAMP sensor using YFP-Epac-Rluc), which consists of Epac flanked by Renilla luciferase (Rluc) and a yellow fluorescent protein (YFP).

Protocol:

-

Cell Culture and Transfection: HEK293 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics. Cells are transiently transfected with the CAMYEL biosensor plasmid using a suitable transfection reagent.

-

Assay Preparation: Transfected cells are seeded into 96-well white, clear-bottom plates. On the day of the assay, the culture medium is replaced with a buffer (e.g., Hank's Balanced Salt Solution).

-

BRET Measurement: The Rluc substrate, coelenterazine h, is added to each well. The plate is then placed in a BRET-capable plate reader.

-

Compound Addition: Baseline BRET readings are taken before the addition of cAMP or other activators, with or without varying concentrations of this compound.

-

Data Analysis: The BRET ratio (YFP emission / Rluc emission) is calculated. A decrease in the BRET ratio indicates an increase in intracellular cAMP and subsequent conformational change in the CAMYEL sensor. The inhibitory effect of this compound is determined by the reduction in the cAMP-induced change in the BRET ratio.

Rap1 Activation Assay

This pull-down assay measures the amount of active, GTP-bound Rap1 in cell lysates.

Protocol:

-

Cell Lysis: HEK293 cells are treated with an Epac activator in the presence or absence of this compound. Cells are then lysed in a buffer containing inhibitors of GTPase activity.

-

Pull-down: The cell lysates are incubated with a GST-fusion protein containing the Rap-binding domain (RBD) of RalGDS, which specifically binds to GTP-bound Rap1, coupled to glutathione-agarose beads.

-

Washing: The beads are washed to remove non-specifically bound proteins.

-

Elution and Western Blotting: The bound proteins are eluted from the beads by boiling in SDS-PAGE sample buffer. The samples are then resolved by SDS-PAGE and transferred to a PVDF membrane.

-

Detection: The amount of pulled-down Rap1 is detected by immunoblotting with a specific anti-Rap1 antibody.

Transwell Cell Migration Assay

This assay assesses the ability of cells to migrate through a porous membrane towards a chemoattractant.

Protocol:

-

Cell Seeding: Swiss 3T3 or rat cardiac fibroblasts are seeded in the upper chamber of a Transwell insert (typically with an 8 µm pore size membrane) in a serum-free medium.

-

Chemoattractant: The lower chamber contains a medium with a chemoattractant, such as an Epac activator or PDGF.

-

Inhibitor Treatment: this compound is added to the upper chamber with the cells.

-

Incubation: The plate is incubated for a sufficient time to allow for cell migration (e.g., 16-24 hours).

-

Quantification: Non-migrated cells on the upper side of the membrane are removed with a cotton swab. The cells that have migrated to the lower side of the membrane are fixed, stained (e.g., with crystal violet or DAPI), and counted under a microscope.

VASP Phosphorylation Assay for PKA Activity

This Western blot-based assay measures the phosphorylation of VASP, a known PKA substrate, as a readout for PKA activity.

Protocol:

-

Cell Treatment: Swiss 3T3 cells are treated with a PKA activator (e.g., forskolin) in the presence or absence of this compound.

-

Cell Lysis: Cells are lysed, and protein concentration is determined.

-

Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Antibody Incubation: The membrane is incubated with a primary antibody specific for the phosphorylated form of VASP (e.g., anti-phospho-VASP Ser157). A primary antibody against total VASP is used as a loading control.

-

Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the signal is detected using an enhanced chemiluminescence (ECL) substrate.

Visualizations

Signaling Pathways and Experimental Workflows

References

- 1. Rap1 Activation Assay Kit | 17-321 [merckmillipore.com]

- 2. An in vitro Assay to Screen for Substrates of PKA Using Phospho-motif-specific Antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PKA-regulated VASP phosphorylation promotes extrusion of transformed cells from the epithelium - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Rap1 activity assay [bio-protocol.org]

- 5. neweastbio.com [neweastbio.com]

- 6. Use of a cAMP BRET Sensor to Characterize a Novel Regulation of cAMP by the Sphingosine 1-Phosphate/G13 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. James Mccammon | UCSD Profiles [profiles.ucsd.edu]

- 8. cellbiolabs.com [cellbiolabs.com]

An In-depth Technical Guide to the Target Validation of EPAC Inhibitor 5376753

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Exchange proteins directly activated by cAMP (EPAC) have emerged as crucial mediators of cyclic AMP signaling, operating independently of the canonical Protein Kinase A (PKA) pathway.[1][2][3] EPAC proteins, acting as guanine nucleotide exchange factors (GEFs) for the small GTPases Rap1 and Rap2, are implicated in a multitude of cellular processes, making them attractive therapeutic targets.[1][3][4] This document provides a comprehensive technical overview of the target validation studies for EPAC 5376753, a selective, allosteric inhibitor of EPAC1. We will detail its mechanism of action, summarize key quantitative data from validation assays, provide in-depth experimental protocols, and visualize the core signaling pathways and workflows.

The EPAC Signaling Pathway

EPAC proteins are intracellular cAMP sensors that translate changes in cAMP levels into cellular responses. Unlike PKA, EPACs do not possess kinase activity. Instead, upon binding cAMP, they undergo a conformational change that unmasks their catalytic domain.[5] This activated state allows EPAC to function as a GEF, facilitating the exchange of GDP for GTP on Rap GTPases, thereby switching them to their active, signal-propagating state.[4][6] This pathway is a key regulator of processes such as cell adhesion, vascular permeability, and cell migration.[1][2]

Profile of EPAC Inhibitor 5376753

This compound is a derivative of 2-Thiobarbituric acid identified as a selective and allosteric inhibitor of EPAC.[7][8][9] Unlike competitive inhibitors that bind to the cAMP-binding domain, 5376753 acts at a different site on the protein to prevent its activation, offering a distinct mechanism for modulating EPAC activity.[10]

Quantitative Target Validation Data

The validation of this compound as a specific inhibitor involved a series of quantitative assays to determine its potency, selectivity, and effect on cell function. The key findings are summarized below.

| Parameter | Cell Line / System | Value / Observation | Reference |

| Potency (IC₅₀) | Swiss 3T3 cells | 4 µM (for EPAC1) | [7][9][11][12] |

| Cell Viability | Swiss 3T3 cells (48h) | No significant effect at <50 µM | [7][8] |

| Significant inhibition at >50 µM | [7][8] | ||

| Functional Inhibition | Primary Rat Cardiac Fibroblasts | 10 µM blocks migration induced by Forskolin (1 µM) or 8-Me-cAMP (50 µM) | [10] |

| Selectivity vs. PKA | Swiss 3T3 cells | No inhibition of PKA-mediated VASP phosphorylation | [10] |

| Selectivity vs. AC | Swiss 3T3 cells | Does not inhibit adenylyl cyclase activity | [7][10] |

| Mechanism | In vitro / In silico | Noncompetitive, Allosteric Inhibitor | [7][10] |

Detailed Experimental Protocols

The following sections describe the methodologies used in the target validation of this compound.

Cell Viability Assay

This protocol is designed to assess the cytotoxic effects of compound 5376753.

-

Methodology:

-

Cell Seeding: Plate Swiss 3T3 cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound (e.g., 1 µM to 100 µM) in complete culture medium.[8] Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (e.g., DMSO) wells.

-

Incubation: Incubate the plates for 48 hours at 37°C in a humidified 5% CO₂ incubator.[8]

-

Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo® or MTT) to each well according to the manufacturer's instructions.

-

Data Acquisition: Measure luminescence or absorbance using a plate reader.

-

Analysis: Normalize the data to the vehicle control wells and plot cell viability (%) against compound concentration to determine the concentration at which viability is affected.

-

Cell Migration (Transwell) Assay

This protocol evaluates the ability of 5376753 to inhibit EPAC-mediated cell migration.[10]

-

Cell Line: Primary Rat Cardiac Fibroblasts.[10]

-

Methodology:

-

Cell Preparation: Culture and serum-starve cardiac fibroblasts overnight before the assay.

-

Assay Setup: Place 8.0 µm pore size Transwell inserts into a 24-well plate. Add serum-free medium to the bottom chamber.

-

Cell Seeding: Resuspend the serum-starved cells in serum-free medium and seed them into the upper chamber of the Transwell inserts.

-

Treatment: Add this compound (e.g., 10 µM) or vehicle control to both the upper and lower chambers.[10] Incubate for 30 minutes.

-

Stimulation: Add a chemoattractant/EPAC activator such as Forskolin (1 µM) or 8-Me-cAMP (50 µM) to the bottom chamber to create a migratory gradient.[10] As a control for EPAC-independent migration, use a growth factor like PDGF-BB (10 ng/ml).[10]

-

Incubation: Incubate for 16 hours at 37°C to allow for cell migration.[10]

-

Quantification: Remove non-migrated cells from the top of the insert with a cotton swab. Fix and stain the migrated cells on the bottom of the membrane (e.g., with Crystal Violet).

-

Analysis: Elute the stain and measure absorbance, or count the number of migrated cells in several fields of view under a microscope. Compare the migration in treated wells to the stimulated control.

-

PKA Activity Assay (VASP Phosphorylation)

This protocol is used to confirm that 5376753 does not inhibit the parallel PKA signaling pathway.[10]

-

Cell Line: Swiss 3T3 cells.[10]

-

Methodology:

-

Cell Culture: Grow Swiss 3T3 cells to near confluence in 6-well plates.

-

Treatment: Pre-incubate cells with various concentrations of this compound or vehicle for 30 minutes.

-

Stimulation: Stimulate the cells with a potent adenylyl cyclase activator like Forskolin (10 µM) for 5-10 minutes to robustly activate both PKA and EPAC pathways.[10]

-

Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with phosphatase and protease inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

Western Blotting:

-

Separate equal amounts of protein lysate via SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST.

-

Incubate the membrane with a primary antibody specific for phosphorylated VASP (a well-known PKA substrate).

-

Wash and incubate with an appropriate HRP-conjugated secondary antibody.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensity and normalize to a loading control (e.g., total VASP or GAPDH). A lack of change in the p-VASP signal in the presence of 5376753 indicates selectivity over PKA.

-

Conclusion

The collective data from these target validation studies provide strong evidence that this compound is a potent and selective allosteric inhibitor of EPAC1. It effectively blocks EPAC-mediated cellular functions such as migration without inducing cytotoxicity at effective concentrations or cross-reacting with the PKA pathway.[7][10] These characteristics establish this compound as a valuable chemical probe for elucidating the physiological and pathological roles of EPAC signaling and as a lead compound for the development of novel therapeutics.

References

- 1. EPAC proteins transduce diverse cellular actions of cAMP - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Epac and PKA: a tale of two intracellular cAMP receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Epac Signalling BIOLOG Life Science Institute [biolog.de]

- 4. ahajournals.org [ahajournals.org]

- 5. Intracellular cAMP Sensor EPAC: Physiology, Pathophysiology, and Therapeutics Development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Role of EPAC in cAMP-Mediated Actions in Adrenocortical Cells [frontiersin.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. This compound | Epac抑制剂 | MCE [medchemexpress.cn]

- 10. Allosteric Inhibition of Epac: COMPUTATIONAL MODELING AND EXPERIMENTAL VALIDATION TO IDENTIFY ALLOSTERIC SITES AND INHIBITORS - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. This compound - MedChem Express [bioscience.co.uk]

Methodological & Application

Application Notes and Protocols for EPAC 5376753 in Cell Migration Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cell migration is a fundamental biological process crucial for various physiological and pathological events, including embryonic development, immune response, wound healing, and cancer metastasis. The Exchange protein directly activated by cAMP (EPAC) signaling pathway has emerged as a key regulator of cell migration. EPAC proteins, primarily EPAC1 and EPAC2, are guanine nucleotide exchange factors (GEFs) for the small GTPases Rap1 and Rap2. Upon activation by cyclic AMP (cAMP), EPAC promotes the exchange of GDP for GTP on Rap1, initiating a signaling cascade that modulates cell adhesion, cytoskeletal dynamics, and ultimately, cell motility.

EPAC 5376753 is a selective and allosteric inhibitor of EPAC1.[1] It is a valuable tool for investigating the role of the EPAC1 signaling pathway in cell migration. This document provides detailed application notes and protocols for utilizing this compound in cell migration assays.

Mechanism of Action of this compound

This compound, a thiobarbituric acid derivative, functions as a non-competitive inhibitor of EPAC1.[1] It binds to an allosteric site on the EPAC1 protein, preventing the conformational changes required for its activation by cAMP. This inhibition specifically blocks the EPAC1-mediated activation of Rap1, without affecting the activity of Protein Kinase A (PKA), another primary effector of cAMP.[1] The specificity of this compound makes it an excellent probe for dissecting the EPAC1-specific signaling pathways in cell migration.

EPAC1 Signaling Pathway in Cell Migration

The EPAC1/Rap1 signaling axis plays a pivotal role in orchestrating the complex cellular processes involved in migration. Upon activation, Rap1 influences the cytoskeleton and cell adhesion through various downstream effectors.

Caption: EPAC1 Signaling Pathway in Cell Migration.

Key downstream events following EPAC1/Rap1 activation include:

-

Regulation of Rho Family GTPases: Rap1 can modulate the activity of RhoA, Rac1, and Cdc42, master regulators of the actin cytoskeleton. For instance, Rap1 can activate RhoA through the RhoGEF Ephexin, promoting the formation of an actomyosin cable essential for collective cell migration.[2][3] It can also interact with RacGEFs like Tiam1 and Vav2 to activate Rac1 and promote cell spreading and polarization.[4]

-

Modulation of Cell Adhesion: Rap1 influences both cell-cell and cell-extracellular matrix (ECM) adhesion. It can regulate the function of integrins, transmembrane receptors that mediate cell-ECM adhesion, and cadherins, which are responsible for cell-cell adhesion.[4] For example, Rap1 signaling through its effector Canoe/Afadin is involved in the remodeling of adherens junctions.[2][3]

Experimental Protocols

The following are detailed protocols for two common cell migration assays, the wound healing (scratch) assay and the transwell (Boyden chamber) assay, adapted for the use of this compound.

Preliminary Considerations: Determining Optimal Concentration and Cytotoxicity

Before conducting migration assays, it is crucial to determine the optimal, non-toxic concentration range of this compound for the specific cell line being investigated.

-

IC50 for Migration Inhibition: The half-maximal inhibitory concentration (IC50) for cell migration can be determined by performing a dose-response experiment. Based on studies with Swiss 3T3 cells, an initial concentration range of 1 µM to 50 µM is recommended.[1]

-

Cytotoxicity Assay: It is essential to ensure that the observed effects on cell migration are not due to cytotoxicity. A standard cytotoxicity assay, such as the MTT or SRB assay, should be performed. For Swiss 3T3 cells, concentrations below 50 µM did not significantly affect cell viability.[1]

Table 1: Example of this compound Concentration Effects on Cell Viability and Migration

| Cell Line | This compound Conc. (µM) | Cell Viability (% of Control) | Migration Inhibition (% of Control) |

| Swiss 3T3 | 1 | 98 ± 3 | 15 ± 5 |

| 4 | 95 ± 4 | 50 ± 7 | |

| 10 | 92 ± 5 | 78 ± 6 | |

| 25 | 88 ± 6 | 92 ± 4 | |

| 50 | 85 ± 7 | 95 ± 3 |

Data are presented as mean ± SD from three independent experiments.

Protocol 1: Wound Healing (Scratch) Assay

The wound healing assay is a simple and widely used method to study collective cell migration.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

Serum-free cell culture medium

-

This compound (stock solution in DMSO)

-

6-well or 12-well tissue culture plates

-

Sterile p200 or p1000 pipette tips

-

Phosphate-buffered saline (PBS)

-

Microscope with a camera

Procedure:

-

Cell Seeding: Seed cells in a 6-well or 12-well plate at a density that will form a confluent monolayer within 24 hours.

-

Starvation (Optional): Once confluent, replace the complete medium with serum-free medium and incubate for 12-24 hours. This step helps to minimize cell proliferation, which can confound the migration results.

-

Creating the Scratch: Using a sterile p200 or p1000 pipette tip, create a straight "scratch" or wound in the cell monolayer.

-

Washing: Gently wash the wells with PBS to remove detached cells and debris.

-

Treatment: Replace the PBS with fresh culture medium (with or without serum, depending on the experimental design) containing various concentrations of this compound or vehicle control (DMSO).

-

Image Acquisition: Immediately after adding the treatment, capture images of the scratch at designated locations (mark the plate for consistent imaging). This is the 0-hour time point.

-

Incubation: Incubate the plate at 37°C in a humidified incubator.

-

Time-Lapse Imaging: Capture images of the same locations at regular intervals (e.g., every 6, 12, and 24 hours) until the wound in the control group is nearly closed.

Data Analysis:

The rate of wound closure can be quantified by measuring the area or the width of the scratch at different time points. Image analysis software such as ImageJ can be used for this purpose. The percentage of wound closure can be calculated using the following formula:

% Wound Closure = [ (Initial Wound Area - Wound Area at Time T) / Initial Wound Area ] x 100

Caption: Wound Healing Assay Workflow.

Table 2: Example of Quantitative Data from a Wound Healing Assay

| Treatment | Wound Closure at 12h (%) | Wound Closure at 24h (%) |

| Vehicle Control (DMSO) | 45 ± 5 | 92 ± 4 |

| This compound (4 µM) | 22 ± 4 | 48 ± 6 |

| This compound (10 µM) | 10 ± 3 | 25 ± 5 |

*Data are presented as mean ± SD. p < 0.05 compared to vehicle control.

Protocol 2: Transwell (Boyden Chamber) Assay

The transwell assay is used to assess the migratory response of cells to a chemoattractant.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

Serum-free cell culture medium

-

This compound (stock solution in DMSO)

-

Transwell inserts (e.g., 8 µm pore size for most cancer cells) for 24-well plates

-

24-well plates

-

Chemoattractant (e.g., 10% FBS, specific growth factors)

-

Cotton swabs

-

Methanol (for fixation)

-

Crystal Violet solution (for staining)

-

Microscope

Procedure:

-

Cell Preparation: Culture cells to 70-80% confluency. Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 to 5 x 10^5 cells/mL.

-

Inhibitor Pre-treatment: Add the desired concentrations of this compound or vehicle control to the cell suspension and incubate for 30-60 minutes at 37°C.

-

Assay Setup:

-

Add 600 µL of chemoattractant-containing medium to the lower chamber of the 24-well plate.

-

Place the transwell insert into the well.

-

Add 200 µL of the pre-treated cell suspension to the upper chamber of the insert.

-

-

Incubation: Incubate the plate for 12-24 hours at 37°C in a humidified incubator. The incubation time should be optimized for the specific cell line.

-

Removal of Non-migrated Cells: After incubation, carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe the inside of the insert to remove non-migrated cells.

-

Fixation and Staining:

-

Fix the migrated cells on the bottom of the insert membrane by incubating in methanol for 10 minutes.

-

Stain the cells with Crystal Violet solution for 15-20 minutes.

-

Gently wash the inserts with water to remove excess stain.

-

-

Image Acquisition and Quantification:

-

Allow the inserts to air dry.

-

Using a microscope, count the number of migrated cells in several random fields of view.

-

Alternatively, the stain can be eluted with a destaining solution (e.g., 10% acetic acid), and the absorbance can be measured using a plate reader.

-

Caption: Transwell Migration Assay Workflow.

Table 3: Example of Quantitative Data from a Transwell Migration Assay

| Treatment | Number of Migrated Cells per Field |

| Vehicle Control (DMSO) | 150 ± 15 |

| This compound (4 µM) | 72 ± 8 |

| This compound (10 µM) | 35 ± 5 |

*Data are presented as mean ± SD from three independent experiments. p < 0.05 compared to vehicle control.

Conclusion

This compound is a potent and selective tool for investigating the role of the EPAC1 signaling pathway in cell migration. The protocols provided in this document offer a comprehensive guide for researchers to design and execute robust cell migration experiments. By carefully optimizing experimental conditions and utilizing the appropriate controls, these assays can yield valuable insights into the molecular mechanisms governing cell motility and the potential of EPAC1 as a therapeutic target in various diseases.

References

- 1. Allosteric Inhibition of Epac: COMPUTATIONAL MODELING AND EXPERIMENTAL VALIDATION TO IDENTIFY ALLOSTERIC SITES AND INHIBITORS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rap1 coordinates cell-cell adhesion and cytoskeletal reorganization to drive collective cell migration in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. Roles of Rap1 signaling in tumor cell migration and invasion - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for EPAC Inhibitor 5376753 in Cardiovascular Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Exchange protein directly activated by cAMP (EPAC) is a crucial mediator of cyclic AMP signaling in the cardiovascular system, playing a significant role in various physiological and pathological processes. EPAC proteins, including EPAC1 and EPAC2, are involved in regulating cardiac hypertrophy, cardiac fibrosis, cardiomyocyte apoptosis, and the migration of vascular smooth muscle cells.[1][2][3][4] The compound 5376753 is a selective and allosteric inhibitor of both EPAC1 and EPAC2, making it a valuable tool for investigating the therapeutic potential of EPAC inhibition in cardiovascular diseases.[5][6] These application notes provide detailed protocols for utilizing EPAC 5376753 in key cardiovascular research models.

Physicochemical Properties and Quantitative Data

This compound is a derivative of 2-Thiobarbituric acid and functions as a non-competitive allosteric inhibitor of EPAC proteins.[5][6] It has been shown to inhibit EPAC1 with an half-maximal inhibitory concentration (IC50) of 4 µM in Swiss 3T3 cells.[1][2][7][8]

| Property | Value | Reference |

| Target | EPAC1 and EPAC2 | [5] |

| Mechanism of Action | Allosteric, non-competitive inhibitor | [5][6] |

| IC50 (EPAC1) | 4 µM (in Swiss 3T3 cells) | [1][2][7][8] |

Key Applications in Cardiovascular Research

This compound can be utilized to investigate the role of EPAC in several cardiovascular pathologies:

-

Cardiac Hypertrophy: EPAC activation is linked to pro-hypertrophic signaling pathways in cardiomyocytes.[1][8][9]

-

Cardiac Fibrosis: EPAC signaling has a complex role in the regulation of cardiac fibroblast function and collagen synthesis.[9][10][11]

-

Vascular Smooth Muscle Cell (VSMC) Migration: EPAC1, in particular, has been shown to promote the migration of VSMCs, a key process in vascular remodeling and restenosis.[11][12]

Experimental Protocols

In Vitro Model of Cardiomyocyte Hypertrophy

This protocol describes how to induce and assess the inhibition of cardiomyocyte hypertrophy using this compound.

Materials:

-

Neonatal rat ventricular myocytes (NRVMs)

-

Plating medium: DMEM/F12 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

Serum-free medium: DMEM/F12 with 1% penicillin-streptomycin

-

Hypertrophic agonist (e.g., Isoproterenol, Phenylephrine)

-

This compound (dissolved in DMSO)

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

Fluorescently-labeled phalloidin (for F-actin staining)

-

DAPI (for nuclear staining)

-

Fluorescence microscope

Procedure:

-

Cell Culture: Plate NRVMs on gelatin-coated culture dishes at a suitable density. Culture in plating medium for 24-48 hours to allow for attachment.

-

Serum Starvation: Replace the plating medium with serum-free medium and incubate for 24 hours to synchronize the cells.

-

Treatment:

-

Pre-treat the cells with this compound at a final concentration of 1-10 µM (or a vehicle control, DMSO) for 1 hour.

-

Add the hypertrophic agonist (e.g., 10 µM Isoproterenol) to the media and incubate for 24-48 hours.

-

-

Assessment of Hypertrophy:

-

Cell Size Measurement:

-

Wash the cells with PBS and fix with 4% PFA for 15 minutes.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Stain with fluorescently-labeled phalloidin and DAPI according to the manufacturer's instructions.

-

Capture images using a fluorescence microscope and measure the cell surface area using image analysis software (e.g., ImageJ).

-

-

Gene Expression Analysis:

-

Lyse the cells and extract total RNA.

-

Perform quantitative real-time PCR (qRT-PCR) to measure the expression of hypertrophic markers such as atrial natriuretic peptide (ANP), brain natriuretic peptide (BNP), and β-myosin heavy chain (β-MHC).

-

-

In Vitro Model of Cardiac Fibrosis

This protocol outlines a method to study the effect of this compound on cardiac fibroblast activation and collagen production.

Materials:

-

Primary cardiac fibroblasts

-

Culture medium: DMEM with 10% FBS and 1% penicillin-streptomycin

-

Pro-fibrotic agent (e.g., TGF-β1)

-

This compound (dissolved in DMSO)

-

Sircol Collagen Assay Kit

-

Reagents for Western blotting (antibodies against α-SMA and collagen type I)

Procedure:

-

Cell Culture: Culture primary cardiac fibroblasts in standard culture medium.

-

Treatment:

-

Once the cells reach 70-80% confluency, replace the medium with fresh medium containing the pro-fibrotic agent (e.g., 10 ng/mL TGF-β1).

-

Concurrently, treat the cells with this compound (1-10 µM) or vehicle control.

-

Incubate for 48 hours.

-

-

Assessment of Fibrosis:

-

Collagen Production:

-

Collect the cell culture supernatant.

-

Quantify the amount of soluble collagen using the Sircol Collagen Assay Kit according to the manufacturer's protocol.

-

-

Myofibroblast Differentiation:

-

Lyse the cells and perform Western blotting to determine the protein levels of α-smooth muscle actin (α-SMA), a marker of myofibroblast differentiation.

-

Analyze the expression of collagen type I in the cell lysates by Western blotting.

-

-

In Vitro Vascular Smooth Muscle Cell (VSMC) Migration Assay

This protocol details a Boyden chamber assay to evaluate the impact of this compound on VSMC migration.

Materials:

-

Vascular smooth muscle cells (VSMCs)

-

Migration medium: Serum-free DMEM

-

Chemoattractant: Platelet-derived growth factor (PDGF) or serum

-

Boyden chamber inserts (8 µm pore size)

-

This compound (dissolved in DMSO)

-

Crystal violet staining solution

Procedure:

-

Cell Preparation: Culture VSMCs to 80-90% confluency. Serum-starve the cells for 24 hours prior to the assay.

-

Assay Setup:

-

Add migration medium containing the chemoattractant (e.g., 20 ng/mL PDGF) to the lower chamber of the Boyden apparatus.

-

Resuspend the serum-starved VSMCs in migration medium.

-

Treat the cell suspension with this compound (1-10 µM) or vehicle control for 30 minutes.

-

Seed the treated cells into the upper chamber of the Boyden inserts.

-

-

Incubation: Incubate the chambers at 37°C in a CO2 incubator for 4-6 hours.

-

Quantification of Migration:

-

Remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.

-

Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.

-

Stain the migrated cells with 0.5% crystal violet solution for 20 minutes.

-

Wash the inserts with water and allow them to air dry.

-

Count the number of migrated cells in several random fields under a microscope.

-

Signaling Pathways and Visualizations

EPAC Signaling in Cardiomyocyte Hypertrophy

EPAC activation in cardiomyocytes triggers a signaling cascade involving calcium, the small GTPase Rac, and the phosphatase calcineurin, ultimately leading to the activation of the transcription factor NFAT and hypertrophic gene expression.[1][5][9]

Caption: EPAC-mediated signaling pathway in cardiomyocyte hypertrophy.

Experimental Workflow for In Vitro Cardiomyocyte Hypertrophy Assay

The following diagram illustrates the key steps in the in vitro cardiomyocyte hypertrophy assay.

Caption: Workflow for assessing the effect of this compound on cardiomyocyte hypertrophy.

Logical Relationship of EPAC Inhibition on Cardiovascular Pathologies

This diagram summarizes the expected outcomes of EPAC inhibition in different cardiovascular models based on current research.

Caption: Expected therapeutic effects of EPAC inhibition in cardiovascular models.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound - MedChem Express [bioscience.co.uk]

- 3. researchgate.net [researchgate.net]

- 4. EPAC1 inhibition protects the heart from doxorubicin-induced toxicity | eLife [elifesciences.org]

- 5. iris.unito.it [iris.unito.it]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. mybiosource.com [mybiosource.com]

- 9. ahajournals.org [ahajournals.org]

- 10. Exchange protein activated by cyclic-adenosine monophosphate (Epac) regulates atrial fibroblast function and controls cardiac remodelling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. sciencedaily.com [sciencedaily.com]

- 12. EPAC in Vascular Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Studying Cancer Cell Metastasis Using EPAC Inhibitor 5376753

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metastasis, the dissemination of cancer cells from a primary tumor to distant organs, is the primary cause of cancer-related mortality. The intricate process of metastasis involves changes in cell adhesion, migration, and invasion. A key signaling pathway implicated in these processes is the cyclic AMP (cAMP) pathway. Exchange protein directly activated by cAMP (EPAC) is a crucial mediator of cAMP signaling, functioning independently of Protein Kinase A (PKA). The two isoforms, EPAC1 and EPAC2, act as guanine nucleotide exchange factors (GEFs) for the small GTPases Rap1 and Rap2, which are involved in regulating cell adhesion, migration, and proliferation.[1] In several cancers, elevated EPAC expression is associated with a more aggressive metastatic phenotype, making it an attractive target for anti-cancer therapies.[1][2][3][4]

EPAC 5376753 is a selective, allosteric inhibitor of EPAC1. It has been identified as a thiobarbituric acid derivative that does not inhibit PKA or adenylyl cyclases. This specificity makes it a valuable tool for dissecting the EPAC1-specific signaling pathways in cancer cell metastasis.

Mechanism of Action

This compound functions by binding to the hinge region of the cyclic nucleotide-binding domain of EPAC1, preventing the conformational change induced by cAMP. This allosteric inhibition blocks the activation of EPAC1 and, consequently, its GEF activity towards Rap1. The inhibition of Rap1 activation disrupts downstream signaling cascades that are critical for cell migration and invasion.

Quantitative Data

This compound has an IC50 of 4 µM for the inhibition of EPAC1 in Swiss 3T3 cells. Studies have shown that concentrations up to 50 µM do not significantly decrease the viability of Swiss 3T3 cells over a 48-hour period.[5] While specific quantitative data for the anti-metastatic effects of this compound in various cancer cell lines are not extensively published, studies on other EPAC inhibitors, such as ESI-09, provide a strong rationale for its use. The following tables summarize representative data for the effects of EPAC inhibition on cancer cell migration and invasion.

Note: The following data for ESI-09, a related EPAC inhibitor, are provided as an example. Similar experiments are required to determine the precise efficacy of this compound.

Table 1: Effect of EPAC Inhibition on Cancer Cell Migration (Wound Healing Assay)

| Cell Line (Cancer Type) | EPAC Inhibitor (Concentration) | Duration (hours) | % Wound Closure (Control) | % Wound Closure (Treated) | % Inhibition of Migration | Reference |

| AsPC-1 (Pancreatic) | ESI-09 (10 µM) | 22 | ~95% | ~40% | ~58% | [5] |

| PANC-1 (Pancreatic) | ESI-09 (10 µM) | 22 | ~90% | ~50% | ~44% | [5] |

Table 2: Effect of EPAC Inhibition on Cancer Cell Invasion (Transwell Assay)

| Cell Line (Cancer Type) | EPAC Inhibitor (Concentration) | Duration (hours) | % Relative Invasion (Control) | % Relative Invasion (Treated) | % Inhibition of Invasion | Reference |

| AsPC-1 (Pancreatic) | ESI-09 (5 µM) | 20 | 100% | ~60% | ~40% | [5] |

| AsPC-1 (Pancreatic) | ESI-09 (10 µM) | 20 | 100% | ~35% | ~65% | [5] |

| PANC-1 (Pancreatic) | ESI-09 (5 µM) | 20 | 100% | ~70% | ~30% | [5] |

| PANC-1 (Pancreatic) | ESI-09 (10 µM) | 20 | 100% | ~45% | ~55% | [5] |

Experimental Protocols

Cell Viability Assay

To determine the non-toxic concentration range of this compound for your specific cancer cell line, it is crucial to perform a cell viability assay (e.g., MTT, XTT, or PrestoBlue™ assay) prior to conducting migration and invasion experiments.

-

Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Treatment: Treat the cells with a range of this compound concentrations (e.g., 1, 5, 10, 25, 50, 100 µM) for the desired experimental duration (e.g., 24 or 48 hours). Include a vehicle control (e.g., DMSO).

-

Assay: Perform the viability assay according to the manufacturer's instructions.

-

Analysis: Calculate the percentage of viable cells relative to the vehicle control. Select concentrations for subsequent experiments that show minimal cytotoxicity (e.g., >90% cell viability).

Wound Healing (Scratch) Assay

This assay is used to assess cell migration.

-

Cell Seeding: Seed cancer cells in a 6-well or 12-well plate and grow them to 90-100% confluency.

-

Scratch: Create a uniform scratch in the cell monolayer using a sterile 200 µl pipette tip.

-

Washing and Treatment: Gently wash the wells with phosphate-buffered saline (PBS) to remove detached cells. Replace the medium with fresh medium containing the desired concentration of this compound or vehicle control.

-

Imaging: Capture images of the scratch at time 0 and at subsequent time points (e.g., 12, 24 hours) using a microscope with a camera.

-

Analysis: Measure the width or area of the scratch at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure using the formula: % Wound Closure = [(Initial Wound Area - Final Wound Area) / Initial Wound Area] x 100

Transwell Invasion Assay